

Comparative Crystallographic Analysis of Dicyclohexylmethanol Derivatives and Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyclohexylmethanol*

Cat. No.: *B146628*

[Get Quote](#)

A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of dicyclohexyl-based compounds, supported by experimental data from single-crystal X-ray diffraction studies.

This guide provides a comparative analysis of the X-ray crystal structures of a **dicyclohexylmethanol** derivative and a related structural analog, dicyclohexylamine. The objective is to offer a clear, data-driven comparison of their molecular geometries and packing arrangements in the solid state. All quantitative data are summarized in structured tables, and detailed experimental protocols for the crystallographic analyses are provided.

Introduction

Dicyclohexylmethanol and its derivatives are important structural motifs in medicinal chemistry and materials science. The conformation of the two cyclohexyl rings and the nature of the substituents can significantly influence the compound's physical and biological properties. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is crucial for rational drug design and the development of new materials. This guide presents the crystallographic data for [Dicyclohexyl(sulfanylidene)- λ^5 -phosphanyl]methanol, a phosphorus and sulfur-containing derivative of **dicyclohexylmethanol**, and compares it with dicyclohexylamine, a structural analog sharing the dicyclohexyl framework.

Data Presentation

The crystallographic data for the two compounds are summarized in the tables below for easy comparison.

Table 1: Crystal Data and Structure Refinement for [Dicyclohexyl(sulfanylidene)- λ^5 -phosphanyl]methanol and Dicyclohexylamine.

Parameter	[Dicyclohexyl(sulfanylidene)- λ^5 -phosphanyl]methanol	Dicyclohexylamine
Empirical Formula	C ₁₃ H ₂₅ OPS	C ₁₂ H ₂₃ N
Formula Weight	260.37	181.32
Temperature (K)	293	120
Wavelength (Å)	0.71073	0.71073
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
a (Å)	10.134(2)	9.395(2)
b (Å)	11.563(2)	11.026(2)
c (Å)	12.833(3)	12.011(2)
α (°)	90	90
β (°)	109.43(3)	108.68(3)
γ (°)	90	90
Volume (Å ³)	1416.9(5)	1177.8(4)
Z	4	4
Density (calculated) (Mg/m ³)	1.220	1.022
Absorption Coefficient (mm ⁻¹)	0.358	0.060
F(000)	568	408
Crystal Size (mm ³)	0.25 x 0.20 x 0.15	Not Reported
Theta range for data collection (°)	2.22 to 25.00	3.30 to 27.50
Reflections collected	12457	10328
Independent reflections	2489 [R(int) = 0.036]	2690 [R(int) = 0.027]

Completeness to theta = 25.00° (%)	99.8	99.9
Refinement method	Full-matrix least-squares on F ²	Full-matrix least-squares on F ²
Data / restraints / parameters	2489 / 0 / 154	2690 / 0 / 119
Goodness-of-fit on F ²	1.049	1.063
Final R indices [I>2sigma(I)]	R1 = 0.0355, wR2 = 0.0911	R1 = 0.0437, wR2 = 0.1082
R indices (all data)	R1 = 0.0466, wR2 = 0.0975	R1 = 0.0543, wR2 = 0.1154
Largest diff. peak and hole (e.Å ⁻³)	0.283 and -0.291	0.407 and -0.165

Table 2: Selected Bond Lengths and Angles for [Dicyclohexyl(sulfanylidene)-λ⁵-phosphanyl]methanol.

Bond	Length (Å)	Angle	Degrees (°)
P(1)-S(1)	1.957(1)	C(1)-P(1)-C(7)	108.9(1)
P(1)-C(1)	1.821(2)	C(1)-P(1)-S(1)	111.4(1)
P(1)-C(7)	1.824(2)	C(7)-P(1)-S(1)	112.6(1)
C(13)-O(1)	1.425(3)	C(1)-P(1)-C(13)	104.7(1)
P(1)-C(13)	1.838(2)	C(7)-P(1)-C(13)	108.9(1)
S(1)-P(1)-C(13)	110.1(1)		

Experimental Protocols

Synthesis of [Dicyclohexyl(sulfanylidene)-λ⁵-phosphanyl]methanol

To a solution of dicyclohexylphosphine (1.0 g, 5.04 mmol) in toluene (20 mL) was added paraformaldehyde (0.17 g, 5.54 mmol). The mixture was stirred at room temperature for 18 hours. Elemental sulfur (0.16 g, 5.04 mmol) was then added, and the mixture was stirred for an

additional 2 hours. The solvent was removed under reduced pressure, and the resulting solid was recrystallized from a mixture of chloroform and hexane to afford colorless crystals of the title compound.

X-ray Crystallography of [Dicyclohexyl(sulfanylidene)- λ^5 -phosphanyl]methanol

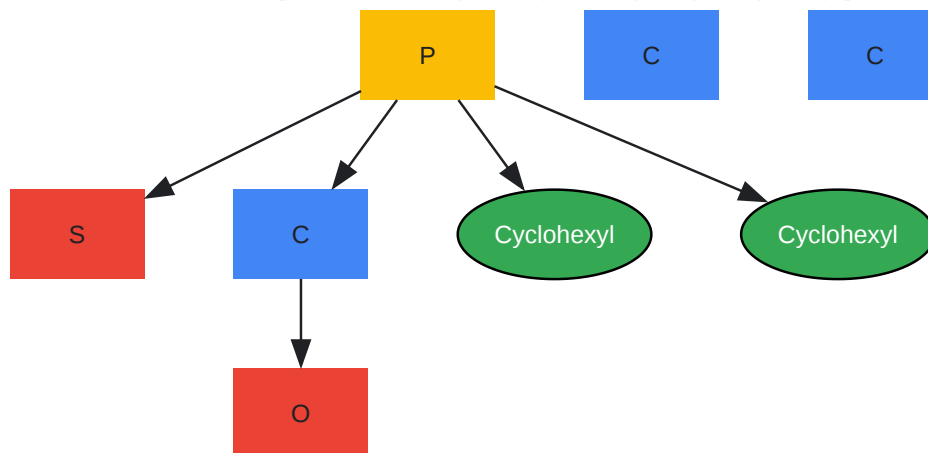
A single crystal of the compound was mounted on a glass fiber. X-ray diffraction data were collected on a Bruker APEX II CCD diffractometer using graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$) at 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F^2 using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

X-ray Crystallography of Dicyclohexylamine

Crystallographic data for dicyclohexylamine was obtained from the Crystallography Open Database (COD ID: 9012753). The data was collected at 120 K. Further details of the experimental procedure can be found in the corresponding crystallographic information file (CIF).

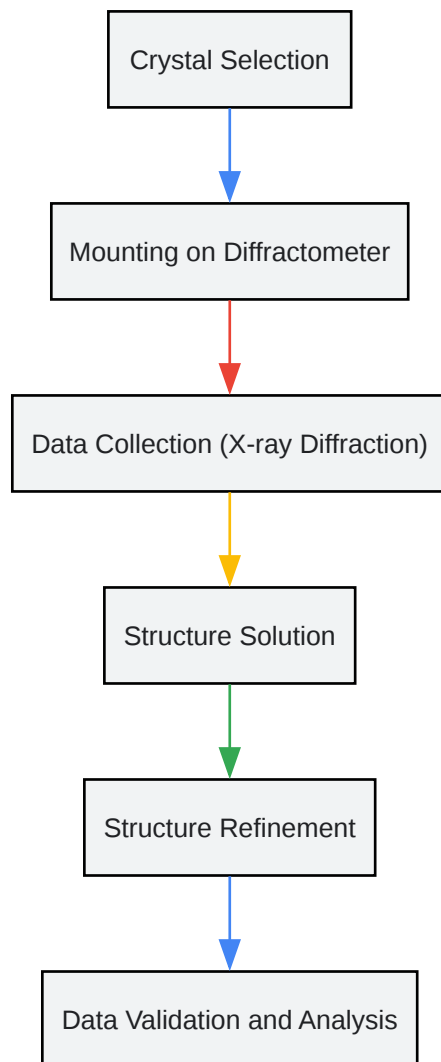
Mandatory Visualization

The following diagrams illustrate the molecular structures and a conceptual workflow for crystallographic analysis.

Molecular Structure of [Dicyclohexyl(sulfanylidene)- λ^5 -phosphanyl]methanol[Click to download full resolution via product page](#)

Caption: Molecular structure of the **dicyclohexylmethanol** derivative.

Experimental Workflow for X-ray Crystallography



[Click to download full resolution via product page](#)

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

This guide has presented a comparative overview of the crystal structures of [Dicyclohexyl(sulfanylidene)- λ^5 -phosphanyl]methanol and dicyclohexylamine. The provided tables and experimental details offer a valuable resource for researchers working with

dicyclohexyl-containing molecules. The subtle differences in bond lengths, angles, and crystal packing, as revealed by X-ray crystallography, are essential for a deeper understanding of the structure-property relationships in this class of compounds. The visualization of the molecular structure and the experimental workflow aims to facilitate a clearer comprehension of the presented data.

- To cite this document: BenchChem. [Comparative Crystallographic Analysis of Dicyclohexylmethanol Derivatives and Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146628#x-ray-crystal-structure-of-dicyclohexylmethanol-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com